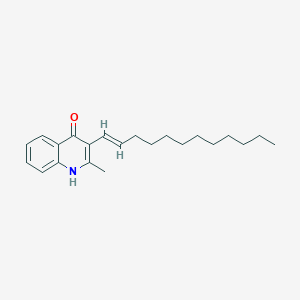
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and dodecenyl bromide.
Alkylation Reaction: The dodecenyl bromide is reacted with 2-methylquinoline in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Applications De Recherche Scientifique
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is studied for potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the dodecenyl side chain, resulting in different chemical properties and applications.
3-(Dodec-1-en-1-yl)quinoline: Similar structure but without the methyl group at the 2-position.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity and biological activity.
Uniqueness
3-(Dodec-1-en-1-yl)-2-methylquinolin-4(1h)-one is unique due to the presence of both the dodecenyl side chain and the methyl group at the 2-position. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
51366-16-6 |
|---|---|
Formule moléculaire |
C22H31NO |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
3-[(E)-dodec-1-enyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C22H31NO/c1-3-4-5-6-7-8-9-10-11-12-15-19-18(2)23-21-17-14-13-16-20(21)22(19)24/h12-17H,3-11H2,1-2H3,(H,23,24)/b15-12+ |
Clé InChI |
NYSUEMTXPNTMPW-NTCAYCPXSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C |
SMILES canonique |
CCCCCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


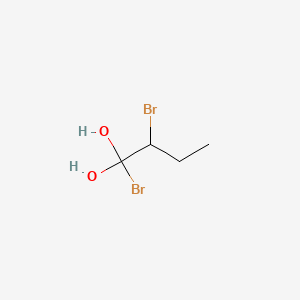
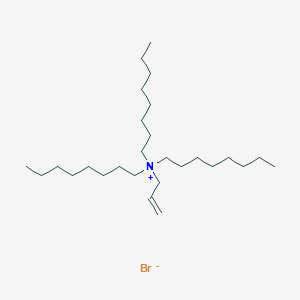
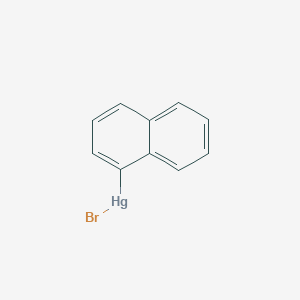
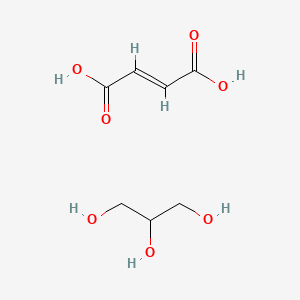
![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
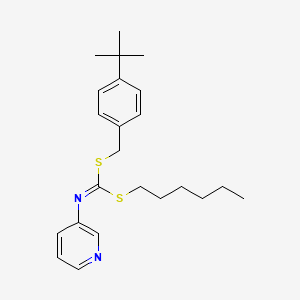
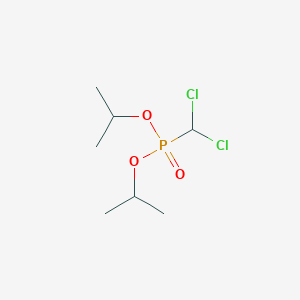
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

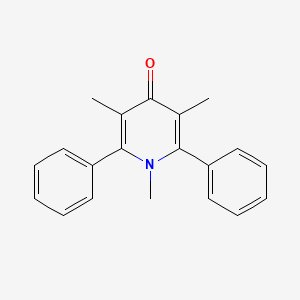
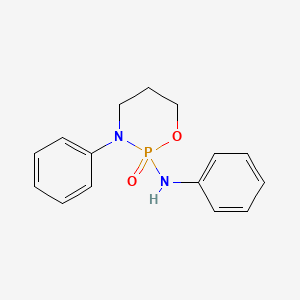

![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
